N-((1R,2S)-2-fluorocyclopropyl)-4-methylbenzenesulfonamide
Description
Cyclopropanamine,2-fluoro-,hydrochloride,(1R,2S)-(9ci) is a compound belonging to the class of fluorinated amines, characterized by the presence of a cyclopropane ring. The specific stereochemistry indicated by (1R,2S) plays a crucial role in determining the compound’s chemical behavior and interactions. This compound is noted for its significant applications in medicinal chemistry and other scientific research fields.
Properties
Molecular Formula |
C10H12FNO2S |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
N-[(1R,2S)-2-fluorocyclopropyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H12FNO2S/c1-7-2-4-8(5-3-7)15(13,14)12-10-6-9(10)11/h2-5,9-10,12H,6H2,1H3/t9-,10+/m0/s1 |
InChI Key |
YLBSKDWNNUCKSV-VHSXEESVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2C[C@@H]2F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanamine,2-fluoro-,hydrochloride,(1R,2S)-(9ci) typically involves the following steps:
Formation of Cyclopropane Ring: Starting with suitable alkene precursors, cyclopropanation reactions are conducted using reagents such as diazomethane or carbene precursors under controlled temperature and pressure.
Introduction of Fluorine: Electrophilic fluorination is performed using reagents like Selectfluor or N-fluorobenzenesulfonimide to introduce the fluorine atom.
Amine Functionalization: The amine group is introduced through amination reactions involving intermediates like aziridines or direct amination of cyclopropane derivatives.
Stereochemical Control: Enantioselective catalysts or chiral auxiliaries are employed to ensure the desired (1R,2S) stereochemistry is achieved.
Industrial Production Methods: Large-scale production might adapt batch or continuous flow synthesis processes, utilizing catalysts and optimized reaction conditions to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Oxidation: Can undergo oxidation reactions to form corresponding oximes, nitriles, or carboxylic acids.
Reduction: Reduction reactions typically yield saturated amines.
Substitution: It can participate in nucleophilic substitution reactions where the amine or fluorine groups are replaced by other functional groups.
Oxidation: Use of oxidizing agents like potassium permanganate or peroxy acids.
Reduction: Catalysts like Raney nickel or lithium aluminum hydride.
Substitution: Involves reagents such as alkyl halides, acyl chlorides, or tosylates.
Major Products Formed from These Reactions: Depending on the type of reaction, products can range from fluoro-substituted cyclopropanes to various functionalized derivatives including amides, nitriles, and more complex heterocycles.
Scientific Research Applications
Cyclopropanamine,2-fluoro-,hydrochloride,(1R,2S)-(9ci) is pivotal in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient, especially in developing treatments for neurological disorders.
Industry: Utilized in the production of agrochemicals, dyes, and specialty polymers.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorinated amine group. The cyclopropane ring imparts rigidity to the molecule, influencing its binding affinity and specificity towards target sites. In medicinal applications, it may inhibit enzyme activity or modify receptor-ligand interactions, altering cellular pathways.
Comparison with Similar Compounds
Cyclopropanamine,2-fluoro-,hydrochloride,(1R,2S)-(9ci) can be compared with similar compounds such as:
2-Fluorocyclopropanamine: Lacks the hydrochloride group, affecting its solubility and reactivity.
Cyclopropanamine,2-chloro-,hydrochloride: Substitutes chlorine for fluorine, altering its chemical reactivity and biological activity.
Cyclopropanamine: Without the fluorine substitution, has different electronic properties and reactivity.
This compound stands out due to its unique combination of a cyclopropane ring, fluorine substitution, and specific stereochemistry, which collectively influence its chemical behavior and application spectrum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
